![molecular formula C19H19N7O B10891745 5-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10891745.png)
5-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-PHENYL-N~7~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure combining a pyrazole ring, a triazolopyrimidine core, and a phenyl group
Métodos De Preparación
The synthesis of 5-PHENYL-N~7~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Construction of the triazolopyrimidine core: This involves the cyclization of an appropriate precursor, such as an aminopyrimidine, with a suitable reagent like triethyl orthoformate.
Coupling of the pyrazole and triazolopyrimidine units: This step typically involves the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Introduction of the phenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms .
Análisis De Reacciones Químicas
5-PHENYL-N~7~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazolopyrimidine rings, often using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura or Heck reactions, to introduce different substituents
Aplicaciones Científicas De Investigación
5-PHENYL-N~7~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes or receptors involved in disease pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound to probe biological processes and pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity
Mecanismo De Acción
The mechanism of action of 5-PHENYL-N~7~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity and affecting cell cycle progression. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target proteins, stabilizing the inhibitor-protein complex .
Comparación Con Compuestos Similares
Similar compounds to 5-PHENYL-N~7~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE include other pyrazole and triazolopyrimidine derivatives. These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activities and chemical properties. Examples include:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity.
1,3,5-Trimethylpyrazole-containing compounds: Investigated for their insecticidal and acaricidal activities
The uniqueness of 5-PHENYL-N~7~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C19H19N7O |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
5-phenyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C19H19N7O/c1-12-15(13(2)25(3)24-12)10-20-18(27)17-9-16(14-7-5-4-6-8-14)23-19-21-11-22-26(17)19/h4-9,11H,10H2,1-3H3,(H,20,27) |
Clave InChI |
OIZLCNPRHCNVAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)CNC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10891666.png)
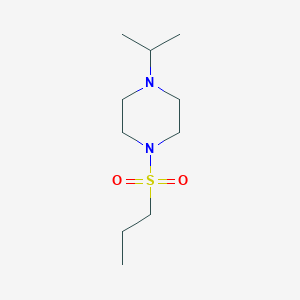
![4,4'-[Sulfonylbis(benzene-4,1-diyloxy)]dibenzene-1,2-dicarbonitrile](/img/structure/B10891674.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B10891691.png)
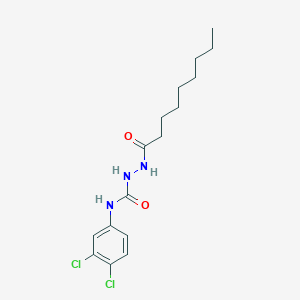
![N-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10891694.png)
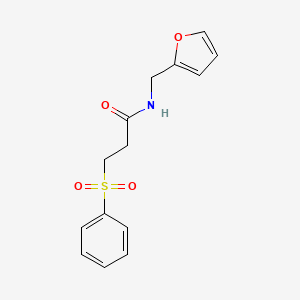
![tert-butyl 4-[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B10891702.png)
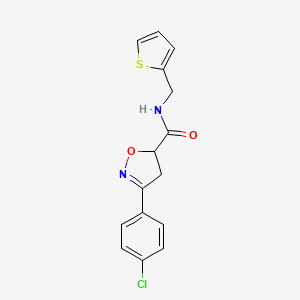
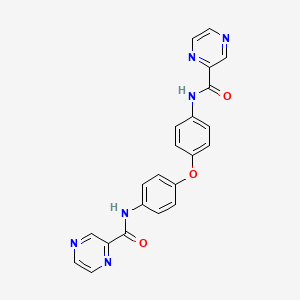
![4-[(4-chlorophenyl)carbonyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891717.png)
![2-oxo-N-(2-{4-[(2-oxo-2H-chromen-3-yl)carbonyl]piperazin-1-yl}ethyl)-2H-chromene-3-carboxamide](/img/structure/B10891723.png)
![N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B10891730.png)
![4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10891743.png)
